1,3-Bis(2-nitrophenyl)urea

Description

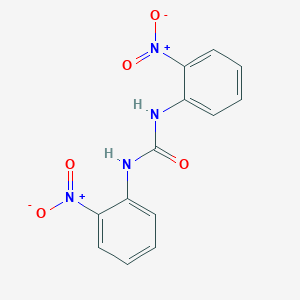

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLBMMPGNZXIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287157 | |

| Record name | 1,3-bis(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13201-86-0 | |

| Record name | NSC49342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(2-NITRO-PHENYL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Bis 2 Nitrophenyl Urea and Analogues

Classical Approaches in Urea (B33335) Synthesis

Traditional methods for synthesizing ureas often rely on reactive and hazardous reagents. These established routes, while effective, are increasingly being replaced by safer and more environmentally friendly alternatives.

Phosgene-Mediated Routes

Phosgene (B1210022) and its derivatives, such as triphosgene (B27547), have long been employed in the synthesis of ureas. The reaction of 4-nitroaniline (B120555) with phosgene or other urea-forming reagents is a known method for producing 1,3-bis(4-nitrophenyl)urea (B30264). ontosight.ai Similarly, triphosgene is used in the two-step synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, where 2-nitroaniline (B44862) is first converted to an isocyanate intermediate. dergipark.org.tr While effective, the high toxicity of phosgene necessitates stringent safety precautions. nih.gov

Isocyanate-Based Coupling Reactions

The reaction between isocyanates and amines is a fundamental and widely used method for forming the urea linkage. nih.gov This approach is central to the preparation of many bis-urea compounds. mdpi.comnih.gov For instance, the synthesis of 1,3-bis(2-nitrophenyl)urea has been achieved with an 85% yield through isocyanate-based coupling. researchgate.net This method's primary drawback is that isocyanates are often prepared from the highly hazardous phosgene. nih.gov

Phosgene-Free and Green Chemistry Approaches

In response to the hazards associated with classical methods, significant research has been dedicated to developing phosgene-free and greener synthetic routes to ureas.

Utilization of Bis(o-nitrophenyl) Carbonate Precursors

A notable phosgene-free method involves the use of bis(o-nitrophenyl) carbonate. mdpi.comnih.gov This approach offers a milder alternative for synthesizing bis-ureas. nih.gov The synthesis is a two-step process where bis(o-nitrophenyl) carbonate first reacts with an amine, such as benzylamine, to form an N-benzyl-o-nitrophenyl carbamate (B1207046) intermediate. mdpi.comresearchgate.net This intermediate is then reacted with a diamine in toluene (B28343) to produce the final bis-urea product. nih.govmdpi.comresearchgate.net

Catalyst-Free Synthesis in Aqueous Media

Emerging research has demonstrated the feasibility of synthesizing urea in aqueous microdroplets without the need for a catalyst. ureaknowhow.com This innovative approach leverages the unique environment at the gas-water interface to drive the reaction. While still in development, this method holds promise for a truly green and sustainable production of ureas. Another catalyst-free approach involves the reaction of tetramethylguanidine with isocyanates or isothiocyanates, which can be carried out without a solvent. researchgate.net

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of this compound and its analogues, several factors can be fine-tuned. For example, in the synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the reaction is carried out at reflux conditions in a DCM/THF solvent mixture to achieve a high yield of 92%. dergipark.org.tr The choice of solvent can also be critical, as demonstrated in the synthesis of bis-ureas from bis(o-nitrophenyl) carbonate, where toluene is used in the second step to facilitate the reaction at a higher temperature. nih.gov

Below is a table summarizing various synthetic approaches for ureas, including conditions and yields where available.

| Synthetic Method | Starting Materials | Reagents/Catalysts | Solvent | Yield (%) | Reference |

| Phosgene-Mediated | 2-Nitroaniline, 3,5-Difluoroaniline | Triphosgene, Triethylamine | DCM/THF | 92 | dergipark.org.tr |

| Phosgene-Mediated | N-ethyl-4-nitroaniline | Phosgene | Dichloromethane, Toluene | 92 | mdpi.com |

| Isocyanate-Based | Not Specified | Not Specified | Not Specified | 85 | researchgate.net |

| Bis(o-nitrophenyl) Carbonate | Benzylamine, Diamine | Bis(o-nitrophenyl) carbonate | Toluene | Not Specified | nih.govmdpi.com |

| Catalyst-Free | 4-nitrobenzhydroxamic acid | DIPEA, SO2F2 | Ethyl acetate (B1210297) | 80 | google.com |

Purification and Crystallization Techniques for Single Crystal Growth

The successful isolation and characterization of this compound and its analogues are critically dependent on effective purification and crystallization methodologies. The primary goal of these processes is to obtain highly pure material, which is essential for the subsequent growth of single crystals suitable for X-ray diffraction analysis. This analysis provides definitive structural elucidation, including molecular conformation and intermolecular interactions within the crystal lattice.

Purification of diaryl ureas, including the nitrophenyl derivatives, is most commonly achieved through recrystallization. The choice of solvent is a crucial parameter, dictated by the solubility profile of the compound; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For many diaryl ureas, polar solvents such as ethanol (B145695), methanol (B129727), acetone, and dimethylformamide (DMF) are effective. pitt.edu The general procedure involves dissolving the crude product in a minimal volume of the hot solvent, followed by filtration to remove insoluble impurities. Slow cooling of the filtrate allows for the gradual formation of crystals, leaving more soluble impurities in the mother liquor. unifr.ch For instance, the analogue 1,3-bis(4-nitrophenyl)urea is often recrystallized from ethanol or methanol to achieve high purity.

In cases where a single solvent does not provide adequate separation, a binary solvent system can be employed. This technique typically involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (an antisolvent) until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals. rochester.eduresearchgate.net A common binary system for polar compounds is an ether-alcohol mixture. pitt.edu For an analogue, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, single crystals were successfully grown using a slow evaporation technique with a tetrahydrofuran (B95107) (THF) and ethyl acetate solvent system. dergipark.org.tr

The growth of single crystals large enough for X-ray diffraction often requires more controlled methods than standard recrystallization. The slow evaporation technique is a widely used and straightforward method. unifr.ch In this approach, the purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals. unifr.chdergipark.org.tr For example, crystals of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea were grown by the slow evaporation of a methanol solution. mdpi.com Similarly, single crystals of various diaryl urea derivatives have been obtained from solvents like DMSO, sometimes in combination with others like methanol or toluene. nih.gov

Vapor diffusion is another effective, albeit more complex, method for single crystal growth. unifr.ch This technique involves dissolving the compound in a small amount of a less volatile solvent and placing this solution in a sealed chamber containing a larger volume of a more volatile solvent in which the compound is insoluble. The vapor of the more volatile "antisolvent" slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. dergipark.org.tr

The selection of the appropriate solvent system is often empirical and is a critical factor influencing crystal quality, and in some cases, the resulting polymorphic form. researchgate.netresearchgate.net Hydrogen bonding plays a significant role in the crystallization of ureas, and the choice of a hydrogen-bonding solvent can either facilitate or hinder the desired crystal packing. unifr.ch The table below summarizes various techniques and solvent systems used for the purification and single crystal growth of several diaryl ureas.

| Compound Name | Purification Method | Crystallization Technique | Solvent System |

| 1,3-Bis(4-nitrophenyl)urea | Recrystallization | Not Specified | Ethanol or Methanol |

| 1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea | Not Specified | Slow Evaporation / Vapor Diffusion | THF / Ethyl acetate dergipark.org.tr |

| 1,3-Bis(m-cyanophenyl)urea | Not Specified | Slow Evaporation | Not Specified (Anhydrous and Monohydrate forms) researchgate.net |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Not Specified | Slow Evaporation | Methanol mdpi.com |

| 1,3-Bis(3-fluorophenyl)urea | Not Specified | Slow Evaporation | Various solvents leading to concomitant polymorphs researchgate.net |

| General Diaryl Ureas | Recrystallization | Slow Cooling / Slow Evaporation | Ethanol, Acetone, Diethyl ether-Methanol pitt.edurochester.edu |

Advanced Spectroscopic and Crystallographic Elucidation of 1,3 Bis 2 Nitrophenyl Urea

High-Resolution NMR Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR have been employed to elucidate the precise connectivity and chemical environment of each atom within 1,3-Bis(2-nitrophenyl)urea.

¹H NMR Analysis of Urea (B33335) N-H and Aromatic Protons

The ¹H NMR spectrum of ureas provides distinct signals for the N-H protons of the urea moiety and the protons attached to the aromatic rings. In a study of a related compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, two broad singlet signals with an integration of one proton each were observed at 10.15 and 9.60 ppm, confirming the presence of the -NH groups of the urea. dergipark.org.tr For the aromatic protons on the nitroaromatic ring, four distinct split peaks were observed at 8.18, 8.06, 7.69, and 7.22 ppm. dergipark.org.tr These chemical shifts are influenced by the electronic effects of the nitro and urea substituents on the phenyl rings.

¹³C NMR Chemical Shift Assignments

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the urea carbonyl carbon (C=O) was observed at 151.74 ppm. dergipark.org.tr The carbons of the nitro-substituted aromatic ring were found in the range of 144.43-121.98 ppm. dergipark.org.tr In a broader context of diaryl ureas, the urea carbonyl carbon typically resonates around 153.0 ppm. uva.nl

| Carbon Type | Approximate Chemical Shift (ppm) |

| Urea (C=O) | ~152-153 |

| Aromatic (C-NO₂) | ~144-148 |

| Aromatic (C-N) | ~139-140 |

| Aromatic (C-H) | ~118-130 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Identification of Urea C=O and N-H Stretching Modes

The FT-IR spectrum of ureas is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and amine (N-H) groups. The C=O stretching vibration in ureas is typically observed in the region of 1630-1730 cm⁻¹. dergipark.org.trmdpi.com For instance, in 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a strong band for the carbonyl group was seen at 1728 cm⁻¹. dergipark.org.tr The N-H stretching vibrations usually appear as one or more bands in the range of 3200-3500 cm⁻¹. dergipark.org.trmdpi.com In the same study, the N-H stretching frequencies were experimentally observed at 3404 and 3332 cm⁻¹. dergipark.org.tr These vibrations are sensitive to hydrogen bonding, which can cause a shift to lower frequencies and broadening of the peaks. mdpi.comacs.org

Analysis of Nitro Group Vibrations

The nitro (NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretch is found between 1300 and 1370 cm⁻¹. dergipark.org.trmdpi.com In the analysis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the experimental bands at 1502 cm⁻¹ and 1335 cm⁻¹ were assigned to the asymmetrical and symmetrical stretching vibrations of the NO₂ group, respectively. dergipark.org.tr

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3500 |

| C=O (Urea) | Stretching | 1630-1730 |

| NO₂ | Asymmetric Stretching | 1500-1600 |

| NO₂ | Symmetric Stretching | 1300-1370 |

Computational and Theoretical Investigations of 1,3 Bis 2 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1,3-bis(2-nitrophenyl)urea, DFT calculations offer a detailed understanding of its fundamental electronic properties.

Geometry Optimization and Energetic Stability

Theoretical geometry optimization of this compound is performed to determine its most stable three-dimensional conformation. These calculations explore the potential energy surface of the molecule to find the geometry with the minimum energy. dergipark.org.tr The stability of the molecule is confirmed when the frequency calculation yields no imaginary frequencies, indicating a true minimum on the potential energy surface. semanticscholar.org

The conformation of diaryl ureas is a subject of significant interest. Studies on related N,N'-diphenyl urea (B33335) compounds show that a planar, trans-trans conformation is often more stable than a twisted rotamer. acs.org However, the presence and position of substituent groups, such as the nitro groups in this compound, can significantly influence the final geometry. rsc.org In some diaryl ureas, the phenyl rings are twisted out of the urea plane, while in others, they are coplanar. acs.org The steric hindrance introduced by the ortho-nitro groups in this compound is expected to play a crucial role in its preferred geometry, potentially leading to a non-planar conformation to minimize steric strain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer is a fundamental aspect of many chemical reactions. researchgate.net For similar compounds, the HOMO-LUMO gap has been calculated to understand their reactivity. researchgate.netmdpi.com In the case of this compound, the electron-withdrawing nature of the two nitro groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a higher propensity for reactivity. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. dergipark.org.tr

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. researchgate.net

Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. mdpi.com Conversely, regions of positive electrostatic potential (often colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro groups and the carbonyl group of the urea moiety, indicating these are the primary sites for electrophilic interactions. mdpi.com The hydrogen atoms of the urea's N-H groups would exhibit positive potential, making them key sites for hydrogen bonding. acs.org Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including potential guest anions or biological targets. rsc.org

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. rsc.org This theory identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the interactions between atoms. rsc.org

For urea-based compounds, AIM analysis is particularly useful for characterizing the hydrogen bonds that are central to their function as anion receptors. rsc.org The properties at the BCPs of N-H···anion hydrogen bonds, such as the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), can quantify the strength of these interactions. rsc.org A higher electron density and a positive Laplacian at the BCP are characteristic of strong, closed-shell interactions like hydrogen bonds. rsc.org Studies on related systems have shown that the strength of these hydrogen bonds correlates with the basicity of the anion guest. rsc.org For this compound, AIM analysis would provide a detailed picture of the intramolecular and intermolecular hydrogen bonding network, which governs its crystal packing and its interactions with other species.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions in a solvent environment. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape.

For this compound, MD simulations can reveal the different conformations the molecule can adopt in solution and the energetic barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind with a guest molecule. The simulations can also shed light on the role of solvent molecules in stabilizing different conformations and in mediating interactions with other solutes. By simulating the molecule in a solvent like DMSO or acetonitrile (B52724), researchers can gain a more realistic understanding of its behavior in experimental conditions. acs.org

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of various aspects of a molecule's reactivity. nih.gov

Some of the key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (IP - EA) / 2). A lower hardness value indicates higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A higher softness value correlates with higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Computational Studies on Non-Covalent Interactions within Nitrophenylureas

Computational and theoretical investigations, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the nature and energetics of non-covalent interactions within nitrophenylurea compounds. olemiss.edumdpi.com These studies provide deep insights into hydrogen bonding, molecular conformation, and crystal packing, which are challenging to probe experimentally. olemiss.edu Methods like the Non-Covalent Interactions (NCI) index, Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis are frequently used to visualize and quantify these weak interactions that govern the supramolecular architecture of nitrophenylureas. mdpi.comjussieu.frnih.gov

Research in this area has revealed that the position of the nitro substituent on the phenyl rings and the presence of other functional groups significantly influence the dominant non-covalent interactions. A recurring theme is the competition between different hydrogen bond acceptors—namely, the urea carbonyl oxygen versus the nitro group oxygens. acs.orgacs.org

In many diaryl ureas, a characteristic one-dimensional tape structure, known as the α-network, is formed via robust N−H···O=C hydrogen bonds. acs.orgresearchgate.net However, for ureas bearing electron-withdrawing groups like the nitro group, this pattern is often disrupted. acs.org Computational studies have shown that intramolecular C−H···O interactions can weaken the urea carbonyl as a hydrogen bond acceptor. acs.org This effect, combined with the hydrogen bond accepting capability of the nitro group, often leads to alternative supramolecular synthons, such as N−H···O(nitro) interactions. acs.orgacs.orgresearchgate.net For this compound specifically, steric hindrance from the ortho-nitro groups is also predicted to play a significant role in reducing its coordination efficiency compared to its meta and para isomers.

A DFT study on the related compound 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, using the B3LYP/6-311G(d,p) level of theory, provided a detailed comparison of experimental and calculated spectroscopic data, which are intrinsically linked to the compound's non-covalent interactions and conformation. dergipark.org.tr The calculated values for the N-H vibrational frequencies and NMR chemical shifts show a good correlation with experimental findings, validating the computational model.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea. dergipark.org.tr

| Parameter | Group | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch | 3404, 3332 | 3476, 3318 |

| NO₂ Asymmetric Stretch | 1502 | 1595, 1541 | |

| NO₂ Symmetric Stretch | 1335 | 1313 | |

| ¹H NMR (ppm) | -NH Protons | 10.15, 9.60 | 11.31, 6.31 |

| ¹³C NMR (ppm) | C=O Carbon | 152.09 | 151.72 |

Further computational work has focused on the anion binding capabilities of nitrophenylureas, which are mediated by non-covalent interactions. A study on 1,3-bis(4-nitrophenyl)urea (B30264), using DFT at the B3LYP/6-311+G(d,p) level, systematically investigated its interaction with various anions. The calculations revealed that the receptor forms stable complexes through two-point hydrogen-bonding interactions between the urea N-H groups and the anion. researchgate.net The binding energies were found to be dependent on the nature of the anion and the hydrogen-bond distances. researchgate.net

Table 2: Calculated Binding Energies (ΔE) for the Interaction of 1,3-Bis(4-nitrophenyl)urea with Various Anions. researchgate.net

| Anion Class | Anion | Binding Energy (kcal/mol) |

|---|---|---|

| Halides | F⁻ | - |

| Cl⁻ | - | |

| Br⁻ | - | |

| Oxoanions | CH₃COO⁻ | Strongest Binding |

| C₆H₅COO⁻ | ~HCO₃⁻ | |

| HCO₃⁻ | ~C₆H₅COO⁻ | |

| NO₂⁻ | - | |

| H₂PO₄⁻ | - | |

| NO₃⁻ | - | |

| HSO₄⁻ | Weakest Binding |

Note: The study provides the decreasing order of binding energies rather than specific numerical values. The order for halides is F⁻ > Cl⁻ > Br⁻. researchgate.net

These theoretical investigations collectively highlight that the non-covalent interactions in nitrophenylureas are a delicate balance of competing forces. The interplay between strong N-H···O hydrogen bonds, weaker C-H···O interactions, π-π stacking, and steric effects dictates the molecular conformation and resulting supramolecular structures. acs.org

Supramolecular Chemistry and Non Covalent Interactions of 1,3 Bis 2 Nitrophenyl Urea

Hydrogen Bonding Motifs in Nitrophenylurea Assemblies

The self-assembly of nitrophenylurea derivatives is predominantly directed by a network of hydrogen bonds. The presence of both hydrogen bond donors (N-H groups of the urea) and acceptors (carbonyl oxygen of the urea (B33335) and oxygen atoms of the nitro groups) allows for the formation of diverse and predictable hydrogen-bonding patterns. These interactions are fundamental to the structural organization of these compounds in the solid state and in solution.

Urea-Urea Hydrogen Bonding

A prevalent and robust motif in the crystal structures of many diaryl ureas is the one-dimensional tape or α-network, which is formed through bifurcated N-H···O hydrogen bonds between adjacent urea groups. researchgate.netresearchgate.net In this arrangement, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from both N-H donors of a neighboring molecule, creating a characteristic eight-membered ring. researchgate.net This strong and highly directional interaction often leads to the formation of extended, well-ordered supramolecular polymers. tue.nl However, the presence of electron-withdrawing groups, such as the nitro groups in 1,3-bis(2-nitrophenyl)urea, can influence the stability and prevalence of this tape motif. researchgate.netacs.orgdiva-portal.org

Nitro-Urea Hydrogen Bonding

In nitrophenyl ureas, the nitro group introduces a competing hydrogen bond acceptor site. Consequently, N-H···O(nitro) hydrogen bonds can form, sometimes in preference to the urea-urea tape structure. acs.orgdiva-portal.orgrsc.org This competition between the urea carbonyl and the nitro oxygen as hydrogen bond acceptors is a critical factor in determining the final supramolecular architecture. The formation of these nitro-urea hydrogen bonds can lead to different packing arrangements and can be influenced by the position of the nitro substituent on the phenyl ring. For instance, in some crystalline forms, the urea N-H donors engage with the nitro groups of adjacent molecules, disrupting the typical α-network. acs.orgdiva-portal.orgnih.gov

C-H…O and N-H…O Interactions

Beyond the primary urea-urea and nitro-urea hydrogen bonds, weaker C-H···O and N-H···O interactions also play a crucial role in stabilizing the supramolecular assemblies of this compound. The electron-withdrawing nature of the nitro groups increases the acidity of the aromatic C-H protons, particularly those ortho to the nitro group, enhancing their ability to act as hydrogen bond donors. researchgate.netpsu.edu These C-H···O interactions can occur intramolecularly, with the urea carbonyl oxygen, or intermolecularly, with either the urea carbonyl or the nitro group oxygens of neighboring molecules. researchgate.netacs.orgdiva-portal.org

Anion Recognition and Binding Studies by Nitrophenylurea Receptors

The enhanced acidity of the urea N-H protons in nitrophenylureas makes them excellent candidates for anion recognition and binding. nih.gov These receptors can form stable complexes with a variety of anions through hydrogen bonding, and the presence of the nitro group often provides a chromogenic signal upon anion binding, allowing for colorimetric sensing. tandfonline.combrighton.ac.uk

Binding Affinities and Selectivity Towards Various Anions (e.g., Halides, Oxoanions)

Receptors based on the nitrophenylurea scaffold have been shown to bind a range of anions, including halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions (such as acetate (B1210297), benzoate (B1203000), and dihydrogen phosphate). nih.govresearchgate.netnih.gov The strength of this binding is dependent on several factors, including the basicity of the anion and the solvent used. Generally, more basic anions form stronger complexes. researchgate.netbohrium.com

Studies have shown that the affinity for halides often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to the order of their basicity. nih.gov For oxoanions, a typical affinity order is acetate > benzoate > dihydrogen phosphate (B84403). nih.govbohrium.com The interaction with highly basic anions like fluoride (B91410) and acetate can sometimes lead to deprotonation of the urea receptor, resulting in a distinct color change. tandfonline.combrighton.ac.uk The position of the nitro group on the phenyl ring also influences the binding affinity and selectivity. nih.gov

| Receptor | Anion | Binding Constant (K) / M⁻¹ | Solvent |

|---|---|---|---|

| 1,3-bis(4-nitrophenyl)urea (B30264) | Acetate | - | MeCN |

| 1,3-bis(4-nitrophenyl)urea | Benzoate | - | MeCN |

| 1,3-bis(4-nitrophenyl)urea | Dihydrogen Phosphate | - | MeCN |

| N,N'-(Propane-1,3-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) | Acetate | 88 to 299 | DMSO |

| N,N'-(Propane-1,3-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) | Benzoate | 65 to 109 | DMSO |

| N,N'-(Propane-1,3-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) | Dihydrogen Phosphate | 167 to 698 | DMSO |

| Azo bis(urea) receptor with nitrophenyl substituents | Fluoride | Higher Affinity | - |

| Azo bis(urea) receptor with nitrophenyl substituents | Acetate | - | - |

| Azo bis(urea) receptor with nitrophenyl substituents | Dihydrogen Phosphate | Lower Affinity | - |

Stoichiometry of Host-Guest Complexation

The stoichiometry of the complex formed between a nitrophenylurea host and an anionic guest is a key aspect of the recognition process. In many cases, a 1:1 host-guest complex is formed, where the anion is bound by the two N-H donors of a single urea moiety. researchgate.netnih.govbohrium.com This is particularly common for simple monovalent anions.

However, depending on the structure of the receptor, other stoichiometries can be observed. For instance, bis-urea receptors, where two urea units are linked together, can form 1:1 or 2:1 (host:guest) complexes, and in some cases, can even encapsulate anions in a 1:2 stoichiometry. nih.govmdpi.com Job plot analysis from UV-vis or NMR titrations is a common method used to determine the stoichiometry of these complexes in solution. nih.govacs.org For example, flexible bis-urea receptors have been shown to form 1:1 complexes with carboxylates, while with anions like hydrogen pyrophosphate, 2:1 receptor-anion complexes can be formed. nih.gov

| Receptor Type | Anion | Stoichiometry (Host:Guest) | Method |

|---|---|---|---|

| 1,3-bis(4-nitrophenyl)urea | Oxoanions | 1:1 | - |

| Ortho N-propyl ureabenzamides | Carboxylates | 1:1 | UV-vis |

| Oligoethylene bis(nitrophenylureylbenzamide) | Hydrogen Pyrophosphate | 2:1 | UV-vis |

| 1,3-bis(4-nitrophenyl)urea | Acetate | 1:1 | ¹H NMR |

| Urea-based dipodal molecular cleft | Various Anions | 1:2 | ¹H-NMR, UV-Vis |

Thermodynamics of Anion Binding

Thermodynamic studies on related urea derivatives, such as (thio)ureido-calix researchgate.netarenes, reveal that the stability of their anion complexes generally follows the trend of the anion's basicity. nih.gov For instance, investigations into 1,3-bis(4-nitrophenyl)urea show that the stability of its 1:1 complexes with various oxoanions in an acetonitrile (B52724) solution decreases as the basicity of the anion decreases. researchgate.netbohrium.com This results in the following stability order: CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻ > NO₂⁻ > HSO₄⁻ > NO₃⁻. researchgate.netbohrium.com The interaction is characterized by the formation of two N-H···O hydrogen bonds of moderate strength. researchgate.net

Calorimetric titrations provide direct insight into the enthalpy (ΔH) and entropy (ΔS) changes upon complexation. For example, the binding of chloride by ureido-calix researchgate.netarene derivatives is characterized by a significant enthalpy change due to the establishment of multiple hydrogen bonds with the desolvated anion. nih.gov While specific thermodynamic data for this compound is not extensively detailed in the provided context, the principles derived from its isomers and other urea-based receptors are applicable. The binding process involves a balance between the favorable enthalpy gain from hydrogen bond formation and the unfavorable entropy loss from the reduction in degrees of freedom of the interacting species.

The table below shows association constants for the related compound 1,3-bis(4-nitrophenyl)urea with various anions, illustrating the influence of anion basicity on binding affinity.

| Anion Guest | Counterion | Solvent | Association Constant (Kₐ) in M⁻¹ |

| Benzoate (BA) | TBA | DMSO-d₆ | 8820 |

| Phenylphosphonate (PPA) | TBA | DMSO-d₆ | 7005 |

| Phenylpropanoate (PPrA) | TBA | DMSO-d₆ | 676 |

| Phenylsulfonate (PSA) | TBA | DMSO-d₆ | Too weak to be detected |

Data sourced from studies on 1,3-disubstituted ureas. acs.org

Influence of Nitrophenyl Substituents on Anion Recognition

The position of the electron-withdrawing nitro (–NO₂) group on the phenyl rings of diaryl ureas significantly impacts their anion recognition properties. rsc.org These substituents increase the acidity of the urea N-H protons, enhancing their ability to act as hydrogen-bond donors and thus strengthening their interaction with anions. core.ac.ukucl.ac.uk The effectiveness of this enhancement is highly dependent on the substituent's position—ortho, meta, or para.

Studies comparing positional isomers of nitrophenyl-functionalized urea receptors have shown that the ortho-isomer, This compound , often exhibits weaker anion binding compared to its meta and para counterparts. acs.orgiitg.ac.in This reduced affinity is attributed to steric hindrance from the ortho-nitro group, which can obstruct the anion's access to the urea's N-H binding site. core.ac.ukacs.org This steric effect can hinder the facile inclusion and coordination of an anion. acs.orgiitg.ac.in Furthermore, the ortho-nitro group can form an intramolecular hydrogen bond with the adjacent urea N-H proton, which competes with intermolecular anion binding.

In contrast, receptors with nitro groups in the meta position, such as 1,3-bis(3-nitrophenyl)urea (B72644) , are known to be particularly effective complexing agents for proton acceptors. researchgate.netacs.org The meta substitution provides strong electronic activation without the steric hindrance of the ortho position. ucl.ac.uk The para-substituted isomer, 1,3-bis(4-nitrophenyl)urea , also demonstrates strong anion binding, and its symmetrical structure can be advantageous for forming well-defined crystalline complexes. core.ac.uk The association constant for the oxidized form of a urea receptor with a para-nitro group can be significantly high. researchgate.netresearchgate.net The stability constants for receptors bearing the nitro group in the para position are generally the highest. core.ac.uk

Host-Guest Chemistry and Molecular Recognition Properties

Bis-urea compounds are effective host molecules that exhibit molecular recognition capabilities, primarily through hydrogen bonding interactions. mdpi.com The urea group, with its two polarized N-H fragments, is an excellent hydrogen bond donor that can bind anions with geometries complementary to the arrangement of the N-H groups. rsc.org This allows for the selective recognition of anions based on their shape and size. rsc.org The design of these acyclic receptors allows for flexibility and adaptability to the geometry of various anions. acs.org

The molecular recognition properties of This compound are governed by the fundamental principles of host-guest chemistry, where non-covalent interactions lead to the formation of a specific host-guest complex. The two N-H groups of the urea moiety can act in a chelating fashion to bind spherical anions or form two parallel hydrogen bonds to the oxygen atoms of oxoanions like carboxylates and phosphates. researchgate.net The strength and selectivity of this recognition process are tuned by the electronic effects of the nitrophenyl substituents. rsc.org

Studies on related diarylureas demonstrate that these hosts can form stable 1:1 complexes with a variety of anions. researchgate.net For example, 1,3-bis(4-nitrophenyl)urea interacts with oxoanions in solution to form brightly colored complexes. researchgate.netbohrium.com The recognition event can often be monitored by spectroscopic methods, such as UV-vis and ¹H NMR, where changes in the spectrum upon addition of the guest anion indicate complex formation. rsc.org

Encapsulation Phenomena

While simple diaryl ureas primarily act as bidentate receptors, more complex scaffolds based on the nitrophenylurea motif can achieve the complete encapsulation of guest anions. This typically involves receptors with multiple urea groups arranged on a flexible or pre-organized framework. For instance, tripodal tris(urea) receptors functionalized with nitrophenyl groups have been shown to self-assemble into dimeric molecular capsules that encapsulate various oxoanions. acs.orgiitg.ac.in

In these systems, two host molecules come together to form a cavity in which a guest anion is trapped. The para- and meta-isomers of nitrophenyl-functionalized tris(urea) hosts have been observed to form such dimeric capsules around carbonate, terephthalate, and hydrogen phosphate anions. acs.orgiitg.ac.in The stability of these capsules is derived from a network of hydrogen bonds between the multiple urea N-H donors of the hosts and the acceptor atoms of the encapsulated anion.

A tris-urea receptor featuring p-nitrophenyl substituents has been crystallized with dihydrogen phosphate, revealing that the host molecules encapsulate one-dimensional hydrogen-bonded polymeric chains of the anions. iucr.org Similarly, octaurea macrocycles have been shown to encapsulate two sulfate (B86663) anions within their cavities, with each anion coordinating to four urea units. chinesechemsoc.org In contrast, the ortho-isomer of a tripodal nitrophenyl urea receptor, which contains the This compound structural element, was not successfully crystallized with oxoanions, presumably because the steric hindrance provided by the ortho-nitro group prevents the facile inclusion and coordination required for encapsulation. acs.orgiitg.ac.in

Receptor Design Principles Based on this compound Scaffold

The This compound scaffold serves as a fundamental building block in the design of more complex anion receptors. The core principle is the utilization of the urea moiety as a reliable and directional hydrogen-bond donor. rsc.org Receptor design aims to enhance the binding affinity and selectivity for specific target anions by strategically modifying the scaffold.

Key design principles include:

Increasing Acidity : Incorporating electron-withdrawing groups, such as the nitro groups in This compound , increases the acidity of the N-H protons, making them stronger hydrogen-bond donors. researchgate.net

Preorganization and Cooperativity : Linking multiple urea units together, for example in bis-urea or tris-urea configurations, creates multidentate receptors. rsc.orgacs.orgiucr.org This allows for cooperative binding, where multiple hydrogen bonds form simultaneously with the anion, leading to a significant increase in binding affinity compared to a single urea unit. Acyclic structures with flexible linkers can adapt to the size and geometry of different anions. acs.org

Creating a Binding Cavity : The synthesis of macrocyclic or cage-like structures that incorporate the urea motif leads to receptors with a pre-organized cavity. This enhances selectivity for guests whose size and shape are complementary to the cavity and minimizes the entropic penalty of binding. Macrocyclic receptors have been shown to display significantly enhanced anion binding properties compared to their acyclic fragments. soton.ac.uk

Incorporating Signaling Units : Attaching chromophores or fluorophores to the urea scaffold allows the anion binding event to be detected through a change in color or fluorescence, creating a sensor. acs.org

While the This compound unit itself provides the core binding function, its utility in receptor design is tempered by the steric hindrance of the ortho-nitro group, a factor that designers must consider when constructing more elaborate host architectures. acs.org

Self-Assembly Processes and Supramolecular Architectures

Diaryl ureas, including This compound , are well-known for their ability to self-assemble into ordered supramolecular structures. core.ac.uk This process is primarily driven by strong and directional N-H···O=C hydrogen bonds between the urea groups of adjacent molecules. core.ac.ukacs.org

In the solid state, many diaryl ureas form robust one-dimensional "tapes" or "chains" where molecules are linked head-to-tail by bifurcated hydrogen bonds between the two N-H donors of one molecule and the carbonyl oxygen of the next. core.ac.ukresearchgate.net However, the presence of strongly electron-withdrawing substituents like nitro groups can alter this typical assembly pattern. The increased acidity of the N-H protons and the presence of the nitro group as a competing hydrogen-bond acceptor can lead to alternative supramolecular synthons. acs.org

For instance, in some nitrophenyl ureas, the classic urea-urea tape is disrupted, and instead, hydrogen bonds form between the urea N-H groups and the nitro groups of a neighboring molecule or with solvent molecules. core.ac.ukacs.org This change in hydrogen-bonding preference is often associated with a conformational change in the molecule; urea tape structures typically feature phenyl rings twisted out of the urea plane, whereas non-tape structures often have a more coplanar conformation. core.ac.ukacs.org The self-assembly can also be directed by the presence of guest anions, leading to the formation of complex host-guest architectures like dimeric capsules or extended coordination polymers. iitg.ac.in

Formation of One-Dimensional Polymeric Structures

The self-assembly of diaryl ureas frequently results in the formation of one-dimensional (1D) polymeric structures. The most common motif is the urea tape, a robust chain connected via intermolecular N-H···O hydrogen bonds. core.ac.ukacs.org This arrangement is a highly prevalent and predictable supramolecular synthon in the crystal engineering of ureas.

However, the introduction of nitro groups, as in This compound , can lead to different 1D architectures. Computational modeling and crystallographic analysis of related compounds have shown that specific interactions involving the nitro group can dictate the growth of extended fibrillar structures. reading.ac.uk For example, intermolecular hydrogen bonding between nitro and urea moieties can become the dominant interaction, disrupting the standard urea tape but still propagating a 1D assembly. core.ac.ukreading.ac.uk

Furthermore, 1D polymeric structures can be formed through host-guest interactions. A tris-urea receptor based on p-nitrophenyl substituents was found to co-crystallize with dihydrogen phosphate anions, forming a structure where the host receptors surround and bind to infinite 1D hydrogen-bonded polymeric chains of the anions. iucr.org In another case, a para-isomer of a nitrophenyl-functionalized urea scaffold, in combination with 18-crown-6-ether and potassium carbonate, self-assembled into an integrated 1D coordination polymer. iitg.ac.in These examples highlight how the hydrogen-bonding capabilities of the nitrophenylurea unit can be harnessed to construct ordered, one-dimensional supramolecular polymers.

Three-Dimensional Supramolecular Frameworks

The self-assembly of diaryl ureas is predominantly governed by the formation of a characteristic one-dimensional hydrogen-bonded tape or ribbon motif. In this arrangement, urea groups from adjacent molecules form a bifurcated N-H···O hydrogen bond, creating a planar, tape-like structure. These tapes then further assemble through weaker interactions, such as π-π stacking between the aromatic rings, to build up a three-dimensional framework.

For many 1,3-bis(nitrophenyl)urea derivatives, this holds true. The para- and meta-isomers, for instance, readily form such hydrogen-bonded assemblies, leading to well-defined crystalline frameworks. rsc.org In the case of 1,3-bis(m-nitrophenyl)urea, two different polymorphic crystal forms (α and β) have been identified, both of which feature extensive hydrogen-bonding networks but differ in their molecular conformation and packing. rsc.org The β-form, for example, crystallizes in a non-centrosymmetric space group, a property of interest for applications in non-linear optics. rsc.org

However, for This compound , the nitro groups are located directly adjacent to the urea linkage. This ortho-substitution introduces significant steric hindrance, which is proposed to interfere with the planarity required for the classic hydrogen-bonded tape motif. This steric clash can force the phenyl rings to twist out of plane with respect to the central urea unit, disrupting the ideal geometry for the intermolecular N-H···O hydrogen bonds that are fundamental to the self-assembly of these systems. Comparative analyses with its isomers suggest that this steric hindrance in this compound reduces its coordination efficiency.

While specific crystal structure data for this compound is not extensively reported in the literature, the structural consequences of such ortho-substitution are well-understood. It is anticipated that the compound would form a three-dimensional network where the primary hydrogen-bonding motifs are distorted or alternative, less-ordered packing arrangements are adopted. The nitro groups themselves might engage in other, weaker C-H···O or N-O···π interactions, but the dominant, directional urea-urea tape is unlikely to be the defining feature of its solid-state structure.

Gelation Properties and Supramolecular Gels

The ability of low molecular weight compounds to act as gelators is intrinsically linked to their capacity for anisotropic, one-dimensional self-assembly into a fibrous network that immobilizes the solvent. Bis-urea compounds are a prominent class of organogelators precisely because their strong, directional hydrogen bonds facilitate the formation of such self-assembled fibrillar networks (SAFINs). worktribe.comdur.ac.uk

The gelation capability of bis-ureas is highly sensitive to molecular structure. Factors such as the nature of the spacer connecting the urea groups and the substituents on the aryl rings can dramatically influence the critical gelation concentration (CGC) and the range of solvents that can be gelled. tcichemicals.comworktribe.com For example, flexible spacers often lead to effective gelators in a variety of organic solvents. tcichemicals.com

In the context of nitrophenyl-substituted ureas, several derivatives are known to be effective gelators. However, there is a notable lack of specific reports on the gelation properties of This compound . This is likely a direct consequence of the steric hindrance imposed by the ortho-nitro groups, as discussed previously. The disruption of the primary hydrogen-bonding interactions that drive fibril formation would inhibit its ability to form a sample-spanning network necessary for gelation.

Conversely, related compounds that incorporate the 2-nitrophenyl urea moiety within a more flexible molecular architecture have shown gelation capabilities. For instance, 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a known supramolecular gelator. tcichemicals.comtcichemicals.com In this molecule, the flexible hexane (B92381) spacer provides the conformational freedom necessary to allow the urea groups to adopt a favorable orientation for hydrogen bonding, overcoming the inherent steric hindrance of the ortho-nitro substituent. This highlights that while the core this compound structure may be a poor gelator, the functional group itself can be a component in more complex gelating systems.

The table below summarizes the gelation behavior of a related bis(urea) gelator, showcasing the types of solvents typically susceptible to gelation by this class of compounds.

| Solvent | Gelation Result |

| Dichloromethane | Gel |

| Chlorobenzene | Gel |

| 1,2-Dichlorobenzene | Gel |

| Benzene | Gel |

| Toluene (B28343) | Gel |

| Acetonitrile | Gel |

| Methanol (B129727) | Gel |

| Ethanol (B145695) | Gel |

| 1-Propanol | Gel |

| 1-Butanol | Gel |

| Nitrobenzene | Gel |

| Ethyl Acetate | Gel |

| Data for the related gelator 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea], which demonstrates the broad solvent compatibility of some bis-urea systems. tcichemicals.com |

Coordination Chemistry of 1,3 Bis 2 Nitrophenyl Urea and Its Metal Complexes

Ligand Design and Coordination Modes of Nitrophenylurea

The versatility of urea (B33335) and its derivatives as ligands in coordination chemistry is well-established, stemming from their multiple potential donor sites and their ability to form extensive hydrogen-bonding networks. researchgate.net In the context of nitrophenylureas, the molecular design incorporates the urea backbone, which provides primary coordination sites, and the nitrophenyl rings, which can modulate the electronic properties of the ligand and offer additional coordination possibilities. The specific isomer, 1,3-bis(2-nitrophenyl)urea, features nitro groups in the ortho position, which can introduce steric hindrance that may reduce coordination efficiency compared to its meta- and para-substituted analogues.

Urea Nitrogen and Carbonyl Oxygen as Coordination Sites

The urea moiety inherently possesses two primary types of coordination sites: the carbonyl oxygen atom and the two nitrogen atoms. researchgate.net The most common coordination mode for urea and its derivatives involves the carbonyl oxygen atom acting as a Lewis base, donating a lone pair of electrons to a metal center. nih.gov This interaction is favored due to the high electron density on the oxygen atom.

Alternatively, coordination can occur through one or both of the urea nitrogen atoms. researchgate.net N-coordination is less common but has been observed, particularly in complexes where the oxygen is sterically hindered or when the metal ion is a soft acid. nih.gov In some cases, the urea ligand can act as a bidentate ligand, coordinating to a metal center through both the carbonyl oxygen and one of the nitrogen atoms, forming a chelate ring. researchgate.net This N, O bidentate coordination is less frequent but is notably relevant in biological systems, such as the active site of the urease enzyme where urea acts as a bridging ligand between two nickel(II) ions. researchgate.net

Nitro Group Coordination Modes

The nitro group (NO₂) is a classic example of an ambidentate ligand, meaning it can bind to a metal center through two different atoms: the nitrogen or one of the oxygen atoms. mdpi.comyoutube.com This capability gives rise to linkage isomerism in its metal complexes. mdpi.com

The different coordination modes of the nitro group are:

Nitro: The ligand coordinates through the nitrogen atom (M-NO₂).

Nitrito: The ligand coordinates through one of the oxygen atoms (M-ONO).

Bidentate: The ligand coordinates through both oxygen atoms, forming a chelate ring with the metal.

Bridging: The ligand bridges two metal centers, often using one oxygen atom for each metal or a combination of nitrogen and oxygen atoms.

The specific mode of coordination is influenced by several factors, including the nature of the metal ion (following Hard and Soft Acid-Base theory), steric constraints imposed by other ligands, and the reaction conditions. youtube.com For instance, nitro complexes are often formed under thermodynamic control, while the nitrito isomers may form as kinetic products. mdpi.com

Synthesis of Metal(II) Complexes of this compound Analogues

The synthesis of metal(II) complexes using nitrophenylurea ligands is typically achieved through direct reaction of the ligand with a suitable metal salt. mdpi.comfarmaciajournal.com While the direct synthesis of this compound complexes is not detailed in the provided sources, the methodology can be inferred from the synthesis of analogues such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea complexes. mdpi.comresearchgate.net

The general synthetic procedure involves the following steps:

The nitrophenylurea ligand is dissolved in a suitable organic solvent, commonly ethanol (B145695). mdpi.com

A solution of the desired metal(II) salt (e.g., chlorides, acetates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.) is prepared in the same solvent.

The metal salt solution is added to the ligand solution, typically in a 2:1 metal-to-ligand molar ratio to facilitate the formation of dinuclear complexes. mdpi.comresearchgate.net

The reaction mixture is then heated under reflux for a specific period to ensure the completion of the reaction. mdpi.comfarmaciajournal.com

Upon cooling, the resulting solid metal complex precipitates out of the solution.

The product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The resulting metal complexes are often colored, stable solids that are generally insoluble in common solvents like methanol (B129727) and ethanol but show good solubility in polar aprotic solvents such as DMSO and DMF. mdpi.com

Structural Characterization of Metal Complexes

The definitive structures and coordination environments of the synthesized metal complexes are elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography of Coordination Compounds

For complexes of nitrophenylurea ligands, crystallographic analysis can confirm:

Coordination Mode: It can definitively distinguish between coordination through the carbonyl oxygen, urea nitrogen, or the nitro group (and differentiate between nitro and nitrito linkage isomers). researchgate.net

Molecular Geometry: It reveals the geometry of the complex, such as octahedral, tetrahedral, or square planar. farmaciajournal.com

Intermolecular Interactions: It provides insight into the crystal packing, highlighting intermolecular forces like hydrogen bonds, which are common for urea derivatives. nih.gov

In the structure of a related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, X-ray analysis showed a small dihedral angle between the phenyl rings and confirmed the presence of N—H⋯O hydrogen bonds stabilizing the crystal structure. nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions (FT-IR, UV-Vis)

Spectroscopic methods are invaluable for characterizing metal complexes, especially when suitable single crystals for X-ray diffraction cannot be obtained. They provide crucial information about the metal-ligand bonding interactions. semanticscholar.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule and to probe how their vibrational frequencies change upon coordination to a metal ion. nih.gov For nitrophenylurea complexes, key vibrational bands are monitored:

N-H Stretching: The bands corresponding to the N-H stretching of the urea group typically appear in the range of 3100-3500 cm⁻¹. A shift in these bands upon complexation can indicate nitrogen's involvement in coordination or changes in hydrogen bonding. researchgate.net

C=O Stretching: The strong absorption band for the carbonyl (C=O) stretch in the free ligand is a critical diagnostic peak. A shift of this band to a lower frequency (red shift) upon complexation is strong evidence of coordination through the carbonyl oxygen. researchgate.net This is because the formation of an M-O bond weakens the C=O double bond.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are also monitored. Changes in the positions of these bands confirm the participation of the nitro group in coordination. The formation of a nitrito (M-ONO) isomer instead of a nitro (M-NO₂) isomer can be confirmed by the appearance of characteristic nitrito bands. mdpi.com

M-O and M-N Stretching: New bands appearing in the far-infrared region (typically below 600 cm⁻¹) can often be assigned to the new metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of the coordinate bond.

Table 1: Representative FT-IR Spectral Data for a Nitrophenylurea Ligand and its Metal Complexes

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3300 | Shifted | Change in H-bonding or N-coordination |

| ν(C=O) | ~1630 | ~1600 | Coordination via Carbonyl Oxygen |

| ν(NO₂) asym | ~1520 | Shifted | Coordination involving Nitro Group |

| ν(NO₂) sym | ~1340 | Shifted | Coordination involving Nitro Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. nih.gov The electronic absorption spectrum of a free nitrophenylurea ligand typically displays intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the urea moiety. mdpi.comnih.gov

Upon complexation with a metal ion, several changes in the electronic spectrum can be observed:

Shifts in Ligand Bands: The original π→π* and n→π* bands of the ligand may shift in energy (either to higher or lower wavelengths) due to perturbation of the ligand's electronic structure upon coordination.

New Charge-Transfer Bands: New absorption bands may appear, which are not present in the spectra of the free ligand or the metal ion. These are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak absorption bands may appear in the visible region. These correspond to d-d electronic transitions, and their energy and number can provide information about the coordination geometry and the ligand field strength. uomustansiriyah.edu.iq

Table 2: Representative UV-Vis Spectral Data for a Nitrophenylurea Ligand and its Metal Complexes

| Compound | λ_max (nm) | Assignment |

| Ligand | ~260, ~340 | π→π |

| Metal Complex | Shifted ligand bands, New bands | π→π, Charge Transfer, d-d transitions |

Stability and Reactivity of Coordination Compounds

The stability and reactivity of coordination compounds derived from this compound are critical determinants of their potential applications, particularly in catalysis, materials science, and medicinal chemistry. While specific experimental data for the coordination complexes of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the general principles of coordination chemistry and studies on analogous urea-based ligands and their metal complexes.

The stability of a metal complex in solution is a thermodynamic measure of the extent of its formation from the metal ion and the ligand. This is quantitatively expressed by the stability constant (K) or its logarithm (log K). A high stability constant indicates that the complex is readily formed and is stable against dissociation into its constituent metal ion and ligand. The stability of metal complexes with this compound would be influenced by several factors including the nature of the metal ion (charge, size, and electron configuration), the denticity and basicity of the ligand, and the chelate effect if the ligand coordinates in a multidentate fashion.

In contrast, reactivity pertains to the kinetic aspects of the complex, such as its lability or inertness towards ligand substitution reactions. A complex is considered labile if it undergoes rapid ligand exchange, whereas an inert complex exchanges ligands slowly. It is important to note that thermodynamic stability and kinetic reactivity are distinct concepts; a thermodynamically stable complex can be kinetically labile, and a thermodynamically unstable complex can be kinetically inert.

The Irving-Williams series, which is generally applicable to high-spin octahedral complexes of first-row transition metals, predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that the stability of this compound complexes with these metal ions would follow a similar trend.

The chelate effect is a significant factor in the stability of coordination compounds. If this compound acts as a bidentate ligand, forming a chelate ring with the metal center, the resulting complex will exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. This is due to the favorable entropy change associated with the release of a greater number of solvent molecules upon chelation.

Table 1: General Trends in Thermodynamic Stability of Metal Complexes

| Factor | Influence on Stability | Predicted Trend for this compound Complexes |

| Metal Ion Charge | Higher charge leads to greater stability | M(III) complexes > M(II) complexes |

| Metal Ion Radius | Smaller radius for a given charge leads to greater stability | Stability generally increases across a period |

| Ligand Basicity | More basic ligands form more stable complexes | Lower stability due to electron-withdrawing nitro groups |

| Chelate Effect | Multidentate ligands form more stable complexes | Enhanced stability if the ligand acts as a bidentate chelate |

The thermal stability of coordination compounds is crucial for their application in materials science and catalysis, where elevated temperatures are often employed. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of metal complexes. The decomposition process often occurs in distinct steps, corresponding to the loss of solvent molecules, coordinated ligands, and eventual decomposition to a metal oxide or metal.

For metal complexes of urea and its derivatives, thermal decomposition typically begins with the loss of any lattice or coordinated water molecules. This is followed by the decomposition of the organic ligand itself. The decomposition temperature and the nature of the final residue are dependent on the metal ion and the coordination environment.

While specific TGA data for this compound complexes is not available, studies on similar mixed ligand complexes of Co(II), Ni(II), and Cu(II) with urea and asparagine have shown that the copper complex exhibits the highest thermal stability. The decomposition of these complexes generally proceeds through the loss of water molecules, followed by the degradation of the organic ligands, ultimately yielding metal oxides.

Table 2: Illustrative Thermal Decomposition Data for Related Metal-Urea Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product |

| [Cu(urea)(asn)(H₂O)₃]Cl | Dehydration | 50-150 | ~15 | [Cu(urea)(asn)]Cl |

| Ligand Decomposition | 150-400 | ~60 | CuO | |

| [Ni(urea)(asn)(H₂O)₂]Cl | Dehydration | 70-180 | ~10 | [Ni(urea)(asn)]Cl |

| Ligand Decomposition | 180-500 | ~65 | NiO |

Note: This table is illustrative and based on data for related mixed-ligand urea complexes. asn denotes asparagine.

The kinetic lability of a coordination complex refers to the rate at which its ligands can be replaced by other ligands. This is a critical factor in understanding the mechanism of reactions involving the complex, such as catalysis or biological interactions. The reactivity of this compound complexes in solution will be influenced by the electronic structure of the central metal ion and the steric properties of the ligand.

For instance, complexes of d⁸ metals like Ni(II) in an octahedral geometry are generally expected to be relatively inert, while high-spin d⁵ Mn(II) and d¹⁰ Zn(II) complexes are typically labile. The presence of the bulky nitrophenyl groups in the ligand may also sterically hinder the approach of incoming ligands, thus influencing the reaction rates.

Hydrolytic stability is another important aspect of reactivity, particularly for applications in aqueous media. The urea linkage can be susceptible to hydrolysis, which can be catalyzed by the coordinated metal ion. The rate of hydrolysis would depend on the pH of the solution and the Lewis acidity of the metal center.

Further research, including detailed kinetic studies and the determination of stability constants, is necessary to fully elucidate the stability and reactivity profiles of this compound coordination compounds.

Applications of 1,3 Bis 2 Nitrophenyl Urea in Academic Research

Chemosensors and Sensing Mechanisms

The fundamental principle behind the use of nitrophenyl ureas as chemosensors lies in the ability of the urea (B33335) N-H groups to act as hydrogen-bond donors. These protons are sufficiently acidic, due to the electron-withdrawing nature of the nitrophenyl groups, to interact strongly with anionic species. This interaction can manifest as a detectable signal, such as a change in color or fluorescence.

The interaction between a urea-based receptor and an anion can lead to a color change through two primary mechanisms: hydrogen bonding, which perturbs the electronic structure of the chromophore, or complete deprotonation of the N-H proton by a sufficiently basic anion, which causes a significant electronic redistribution. For nitrophenyl ureas, this deprotonation results in a visible color change as the negative charge is delocalized onto the nitrophenyl ring. sci-hub.senih.gov

While the para- and meta-isomers of bis(nitrophenyl)urea are well-documented as effective colorimetric anion sensors, forming intensely colored solutions upon interaction with anions like fluoride (B91410) or acetate (B1210297), the scientific literature lacks similar reports for 1,3-Bis(2-nitrophenyl)urea. bohrium.combuu.ac.th The placement of the nitro groups at the ortho position introduces significant steric hindrance around the N-H binding sites. This steric crowding is known to impede the close approach and efficient coordination of anions, thereby reducing its effectiveness as a colorimetric sensor compared to its isomers.

The selectivity of a urea-based sensor is determined by the geometric and electronic complementarity between the receptor's binding pocket and the target anion. While receptors based on 1,3-bis(4-nitrophenyl)urea (B30264) show a distinct selectivity order for various oxoanions, there is a notable absence of equivalent detailed studies for this compound. bohrium.com

Table 1: Comparative Anion Affinity of Nitrophenylurea Isomers

| Isomer | Anion Affinity/Coordination Efficiency | Primary Reason | Reference |

| This compound | Reduced | Steric hindrance from ortho-nitro groups impedes anion binding. | |

| 1,3-Bis(3-nitrophenyl)urea (B72644) | Effective | Accessible N-H protons for hydrogen bonding. | acs.org |

| 1,3-Bis(4-nitrophenyl)urea | Strong | Symmetrical and open structure allows for strong anion binding. | nih.gov |

Theoretical studies, particularly using Density Functional Theory (DFT), have explored the potential of nitrophenyl ureas as sensors for toxic gases. For instance, research indicates that 1,3-bis(4-nitrophenyl)urea could serve as a sensor for gases such as ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S). However, there are no corresponding studies in the available scientific literature investigating the gas adsorption or sensing capabilities of This compound .

Catalysis and Organocatalysis with Nitrophenylurea Scaffolds

Urea and thiourea (B124793) derivatives have emerged as a cornerstone of organocatalysis, primarily functioning as hydrogen-bond donors. By activating electrophiles through non-covalent interactions, they facilitate a wide range of chemical transformations.

The catalytic activity of a urea derivative is directly related to the hydrogen-bond donating strength of its N-H protons. The presence of electron-withdrawing groups, such as nitro groups, enhances the acidity of these protons, making the urea a more potent catalyst. acs.orgcsic.es Seminal work in the field demonstrated that diaryl ureas, like 1,3-bis(m-nitrophenyl)urea, are exceptionally good at complexing with hydrogen bond acceptors, which is the basis for their catalytic function. acs.orgcsic.es

In the case of This compound , its potential as a hydrogen-bond donor catalyst is severely compromised. The ortho-nitro groups create steric congestion around the catalytically active N-H sites. This steric hindrance can prevent the catalyst from effectively binding to a substrate, thereby diminishing or inhibiting its catalytic activity. This contrasts sharply with its meta- and para-isomers, where the N-H protons are more accessible for substrate activation.

The primary activation mechanism for urea-based catalysts involves the simultaneous donation of two hydrogen bonds from the urea N-H groups to an electrophilic center on the substrate (e.g., a carbonyl or nitro group). This dual hydrogen bond polarizes the substrate, making it more susceptible to nucleophilic attack.

Furthermore, the performance of urea catalysts can be influenced by their tendency to self-associate into inactive aggregates through intermolecular hydrogen bonding. A key activation strategy involves using additives, such as a Brønsted acid, to break up these aggregates, thereby freeing the catalyst to interact with the substrate. csic.es For This compound , its inherent steric hindrance would likely interfere with the formation of the precise catalyst-substrate complex required for efficient activation. While this steric crowding might also disrupt self-aggregation, the more dominant effect is the obstruction of the active site, making it a less competent organocatalyst compared to other nitrophenylurea isomers. psu.edu

Chiral Urea Derivatives in Asymmetric Catalysis

While research on the direct application of this compound in asymmetric catalysis is not extensively documented in the provided results, the broader class of chiral urea derivatives is well-established in this field. mdpi.com Chiral ureas and thioureas are effective organocatalysts that operate through hydrogen bonding interactions. mdpi.com These catalysts are instrumental in a variety of enantioselective processes. mdpi.com

The fundamental principle behind their catalytic activity lies in their ability to form co-crystal complexes with hydrogen bond acceptors, a concept pioneered by Etter's group. mdpi.com This interaction is crucial for activating substrates and controlling the stereochemical outcome of a reaction. For instance, in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, chiral urea catalysts, in cooperation with a Brønsted acid, have been shown to enhance both reactivity and enantioselectivity. mdpi.com The Brønsted acid is thought to break down the self-associated aggregates of the urea catalyst, leading to a more active and rigid catalytic complex. mdpi.com

Researchers have synthesized and investigated a range of chiral urea derivatives, often with different substituents on the aromatic rings, to fine-tune their catalytic performance. mdpi.comjst.go.jp For example, thiourea derivatives bearing a 3,5-bis(trifluoromethyl)phenyl group have demonstrated excellent yield and enantioselectivity in certain reactions. jst.go.jp The electronic nature of the substituents on the N-aryl group of the thiourea can significantly influence the enantioselectivity of the catalyzed reaction. jst.go.jp These findings underscore the potential for designing highly specific chiral urea-based catalysts for a wide array of asymmetric transformations. mdpi.comjst.go.jpresearchgate.netnih.gov

Material Science Applications

This compound and its derivatives have emerged as versatile building blocks in material science, finding applications in the construction of supramolecular polymers, self-assembling systems, and as precursors for more complex structures. The presence of both hydrogen bond donating (N-H) and accepting (C=O and NO2) groups facilitates the formation of well-defined, non-covalent networks.

Supramolecular Polymers and Elastomers

The self-assembly properties of bis-aromatic ureas, including those with nitro-functional groups, are leveraged in the creation of supramolecular polymers and elastomers. These materials exhibit dynamic properties, such as self-healing, due to the reversible nature of the non-covalent interactions holding the polymer chains together.